molecular formula C12H16N2O3 B8409944 N-(4-hydroxy-3-methoxybenzyl)-3-azetidinecarboxamide

N-(4-hydroxy-3-methoxybenzyl)-3-azetidinecarboxamide

Cat. No. B8409944
M. Wt: 236.27 g/mol
InChI Key: PTARGPRWQUCNRR-UHFFFAOYSA-N
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Patent
US08367835B2

Procedure details

The N-(4-benzyloxy-3-methoxybenzyl)-3-azetidinecarboxamide (386 mg) of Example 14 (3) was dissolved in a mixture of ethanol (10 ml), acetic acid (0.5 ml) and methanol (5 ml), and 10% palladium on carbon (30 mg) was added thereto to carry out catalytic hydrogenation at room temperature. After 1 hour, the catalyst was filtered and the solvent was evaporated to obtain 270 mg of N-(4-hydroxy-3-methoxybenzyl)-3-azetidinecarboxamide.
Name
N-(4-benzyloxy-3-methoxybenzyl)-3-azetidinecarboxamide
Quantity
386 mg
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
0.5 mL
Type
solvent
Reaction Step One
Quantity
5 mL
Type
solvent
Reaction Step One
Quantity
30 mg
Type
catalyst
Reaction Step One

Identifiers

REACTION_CXSMILES
C([O:8][C:9]1[CH:22]=[CH:21][C:12]([CH2:13][NH:14][C:15]([CH:17]2[CH2:20][NH:19][CH2:18]2)=[O:16])=[CH:11][C:10]=1[O:23][CH3:24])C1C=CC=CC=1>C(O)C.C(O)(=O)C.CO.[Pd]>[OH:8][C:9]1[CH:22]=[CH:21][C:12]([CH2:13][NH:14][C:15]([CH:17]2[CH2:18][NH:19][CH2:20]2)=[O:16])=[CH:11][C:10]=1[O:23][CH3:24]

Inputs

Step One
Name
N-(4-benzyloxy-3-methoxybenzyl)-3-azetidinecarboxamide
Quantity
386 mg
Type
reactant
Smiles
C(C1=CC=CC=C1)OC1=C(C=C(CNC(=O)C2CNC2)C=C1)OC
Name
Quantity
10 mL
Type
solvent
Smiles
C(C)O
Name
Quantity
0.5 mL
Type
solvent
Smiles
C(C)(=O)O
Name
Quantity
5 mL
Type
solvent
Smiles
CO
Name
Quantity
30 mg
Type
catalyst
Smiles
[Pd]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
was added
CUSTOM
Type
CUSTOM
Details
at room temperature
FILTRATION
Type
FILTRATION
Details
the catalyst was filtered
CUSTOM
Type
CUSTOM
Details
the solvent was evaporated

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
OC1=C(C=C(CNC(=O)C2CNC2)C=C1)OC
Measurements
Type Value Analysis
AMOUNT: MASS 270 mg
YIELD: CALCULATEDPERCENTYIELD 96.6%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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